

A Comparative Guide to RAR Activation: AC-261066 vs. CD1530

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Compound of Interest		
Compound Name:	AC-261066	
Cat. No.:	B1665382	Get Quote

For researchers in pharmacology and drug development, selecting the appropriate chemical tool to probe the intricacies of Retinoic Acid Receptor (RAR) signaling is a critical decision. This guide provides an objective comparison of two widely used RAR activators, **AC-261066** and CD1530, focusing on their performance in activating their respective RAR subtypes. Supported by experimental data, this document aims to assist researchers in making an informed choice for their specific research needs.

Introduction to AC-261066 and CD1530

AC-261066 is recognized as a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2).[1] In contrast, CD1530 is a potent and selective agonist for the Retinoic Acid Receptor γ (RARγ).[2] Both compounds are instrumental in dissecting the distinct physiological roles of these RAR isoforms, which are involved in numerous cellular processes, including differentiation, proliferation, and apoptosis.

Performance Data: A Quantitative Comparison

The selectivity and potency of **AC-261066** and CD1530 for different RAR isoforms are summarized in the tables below. These data have been compiled from various sources to provide a comparative overview.

Table 1: Potency (EC50/pEC50) of AC-261066 and CD1530 on RAR Isoforms



Compound	RARα	RARβ (β1)	RARβ2	RARy
AC-261066 (pEC50)	6.2	6.4	8.1	6.3
CD1530 (ED50 in nM)	2750	1500	-	150

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. ED50 is the concentration of a drug that gives half-maximal response.[3]

Table 2: Binding Affinity (Kd/Ki) of AC-261066 and CD1530 for RAR Isoforms

Compound	RARα (nM)	RARβ (nM)	RARy (nM)
AC-261066	-	-	-
CD1530 (Kd/Ki in nM)	2750	1500	150

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. A lower value indicates a higher affinity. Data for **AC-261066** binding affinity was not readily available in the searched literature.[2]

Table 3: Transcriptional Activation (AC50) of CD1530

Compound	RARy (nM)
CD1530 (AC50)	1.8

Note: AC50 is the concentration of an agonist that gives 50% of the maximal response in terms of transcriptional activation.[2]

From the data, it is evident that **AC-261066** exhibits high potency and selectivity for RARβ2.[4] CD1530, on the other hand, demonstrates strong binding affinity and transcriptional activation for RARγ, with significantly lower affinity for RARα and RARβ.[2][3]

RAR Signaling Pathway

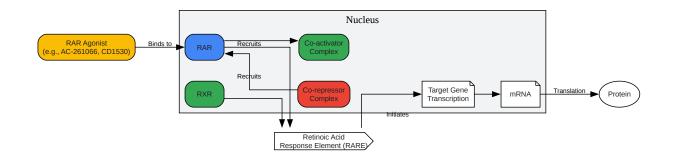




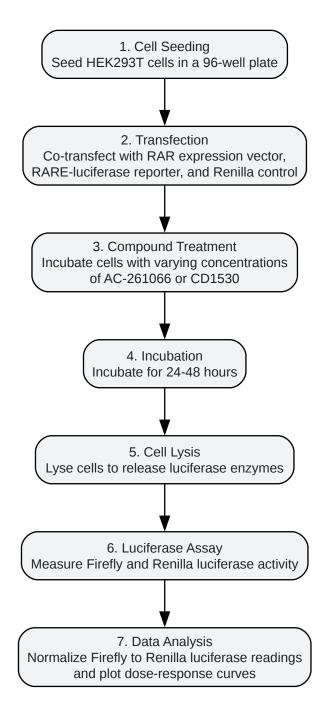


The activation of Retinoic Acid Receptors by agonists like **AC-261066** and CD1530 initiates a cascade of molecular events that ultimately regulate gene expression. The simplified signaling pathway is depicted below.









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